1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride
Description
Systematic IUPAC Name and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-(2,6-dichlorophenyl)propan-2-amine;hydrochloride. This systematic name precisely describes the molecular architecture, indicating the presence of a propan-2-amine backbone substituted with a 2,6-dichlorophenyl group at the 1-position, combined with hydrochloride as the counterion. The nomenclature follows standard IUPAC conventions for naming organic compounds containing halogen substituents and amine functional groups.
The structural formula of the parent amine component can be represented by the molecular formula C₉H₁₁Cl₂N, while the complete hydrochloride salt corresponds to C₉H₁₂Cl₃N. The compound's structure features a phenyl ring bearing chlorine substituents at the 2 and 6 positions, connected to a propan-2-amine moiety through a methylene bridge. The Simplified Molecular Input Line Entry System representation for the parent amine is CC(CC1=C(C=CC=C1Cl)Cl)N, clearly illustrating the connectivity pattern.
The International Chemical Identifier string for the parent compound is InChI=1S/C9H11Cl2N/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4,6H,5,12H2,1H3, providing a standardized computational representation of the molecular structure. This identifier encodes the complete structural information including atom connectivity, hydrogen count, and molecular topology. The InChI Key FAYVXOYNOTWBLV-UHFFFAOYSA-N serves as a shortened hash representation for database searches and computational applications.
Alternative systematic names include benzeneethanamine, 2,6-dichloro-α-methyl-, hydrochloride (1:1) and 1-(2,6-dichlorophenyl)-2-propanamine hydrochloride (1:1), both of which accurately describe the same molecular entity using different nomenclature approaches. These naming variations reflect different systematic approaches to describing the same compound while maintaining chemical accuracy and unambiguous identification.
CAS Registry Number and Alternative Identifiers
The Chemical Abstracts Service Registry Number for this compound is 1423033-17-3, providing the primary identifier for this compound in chemical databases and regulatory documents. This unique numerical identifier ensures unambiguous identification of the compound across various scientific and commercial applications. The CAS number system provides a definitive means of compound identification that transcends language barriers and nomenclature variations.
The European Community number assigned to this compound is 991-741-7, establishing its regulatory identity within European Union chemical databases and legislation. This identifier serves important functions in regulatory compliance, trade documentation, and safety data management within European chemical commerce. The EC number system provides standardized identification for chemical substances distributed within the European market.
PubChem maintains comprehensive records for this compound under CID 71757416 for the hydrochloride salt, with the parent amine recorded as CID 18070286. These database identifiers provide access to extensive chemical, physical, and biological property data compiled from scientific literature and experimental studies. The PubChem database serves as a primary resource for researchers seeking comprehensive information about chemical compounds and their properties.
Carbon content analysis reveals that carbon atoms comprise 44.92% of the total molecular weight in the hydrochloride salt, while hydrogen atoms contribute 5.02%, chlorine atoms account for 44.17%, and nitrogen represents 5.82% of the molecular mass. This elemental composition data supports analytical method validation and provides reference values for combustion analysis techniques. The high chlorine content significantly influences the compound's physical properties and analytical behavior.
| Component | Molecular Formula | Molecular Weight (g/mol) | Source |
|---|---|---|---|
| Hydrochloride Salt | C₉H₁₂Cl₃N | 240.6 | |
| Hydrochloride Salt | C₉H₁₂Cl₃N | 240.55728 | |
| Parent Amine | C₉H₁₁Cl₂N | 204.1 | |
| Exact Mass | — | 239.003525 |
Stereochemical Considerations and Isomerism
The molecular structure of 1-(2,6-dichlorophenyl)propan-2-amine contains one chiral center located at the carbon atom bearing the amine functional group, specifically the propan-2-amine carbon. This stereogenic center results from the carbon being bonded to four different substituents: an amine group, a methyl group, a hydrogen atom, and the 2,6-dichlorophenylmethyl moiety. The presence of this chiral center means that the compound can exist as two enantiomeric forms, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules.
Enantiomers represent non-superimposable mirror images of each other, possessing identical physical and chemical properties in achiral environments but potentially exhibiting different biological activities and pharmacokinetic profiles. The two enantiomers of 1-(2,6-dichlorophenyl)propan-2-amine would be expected to show identical melting points, boiling points, and solubilities in achiral solvents, but may demonstrate different interactions with chiral biological systems such as enzymes, receptors, and transport proteins.
Related research indicates that dichlorophenyl-substituted compounds can exhibit significant stereochemical effects on biological activity. For example, the (R)-enantiomer of related dichlorophenyl compounds has been studied for potential pharmaceutical applications, suggesting that stereochemical configuration plays a crucial role in determining biological properties. The ability to separate and characterize individual enantiomers becomes essential for understanding structure-activity relationships and optimizing therapeutic potential.
The maximum number of stereoisomers for this compound follows the general rule of 2ⁿ, where n represents the number of chiral centers. Since this compound contains one chiral center, it can exist as a maximum of two stereoisomers (2¹ = 2), specifically the R and S enantiomers. No meso compounds are possible for this structure due to the presence of only one chiral center and the absence of internal symmetry planes.
Stereochemical analysis becomes particularly important when considering the compound's potential biological activities, as different enantiomers of pharmaceutical compounds frequently demonstrate distinct pharmacological profiles. The development of enantioselective synthetic methods and analytical techniques for separating and quantifying individual enantiomers represents a critical aspect of pharmaceutical research for compounds of this structural class.
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-6(12)5-7-8(10)3-2-4-9(7)11;/h2-4,6H,5,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFYHVBZDVPUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC=C1Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423033-17-3 | |
| Record name | Benzeneethanamine, 2,6-dichloro-α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Materials and Intermediate Formation
A common approach begins with 2,6-dichlorophenyl-substituted ketones such as 1-(2,6-dichlorophenyl)propan-2-one. This ketone can be synthesized via Friedel-Crafts acylation of 1-chloropropan-2-one with 1,3-dichlorobenzene or through halogenation and substitution reactions on appropriate precursors.
Reductive Amination
The key step to form the amine functionality is reductive amination of the ketone intermediate:
- The ketone (1-(2,6-dichlorophenyl)propan-2-one) is reacted with ammonia or an amine source under reductive conditions.
- Reducing agents such as sodium cyanoborohydride, borane complexes, or catalytic hydrogenation can be employed.
- This step converts the ketone group into the corresponding amine, yielding 1-(2,6-dichlorophenyl)propan-2-amine.
Salt Formation
To improve the compound's solubility and stability, the free base amine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether, followed by crystallization.
Detailed Preparation Procedure (Illustrative)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Synthesis of 1-(2,6-dichlorophenyl)propan-2-one | Friedel-Crafts acylation: 2,6-dichlorobenzene + propanoyl chloride, AlCl3 catalyst, inert atmosphere, 0–25°C | Formation of the ketone intermediate |
| 2. Reductive amination | 1-(2,6-dichlorophenyl)propan-2-one + ammonium acetate + sodium cyanoborohydride, methanol solvent, room temperature | Conversion of ketone to amine |
| 3. Hydrochloride salt formation | Addition of HCl gas or HCl solution in ethanol, cooling, crystallization | Formation of 1-(2,6-dichlorophenyl)propan-2-amine hydrochloride |
Preparation Parameters and Optimization
- Solvent choice: Methanol or ethanol are preferred for reductive amination due to solubility and reaction efficiency.
- Temperature control: Maintaining 0–25°C during acylation prevents side reactions.
- Reducing agent concentration: Sodium cyanoborohydride is favored for selectivity and mildness.
- Purification: Crystallization from ethanol or ether yields high-purity hydrochloride salt.
Research Findings and Analytical Data
- The hydrochloride salt exhibits improved aqueous solubility compared to the free base, facilitating biological assays.
- Physical methods such as vortexing, ultrasound, or mild heating assist in dissolving the compound during formulation preparation.
- Molecular weight and molarity calculations are critical for accurate stock solution preparation, with detailed tables available for various concentrations (see Table 1 below).
Table 1: Stock Solution Preparation for this compound
| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 4.1841 | 0.8368 | 0.4184 |
| 5 mg | 20.9205 | 4.1841 | 2.0921 |
| 10 mg | 41.841 | 8.3682 | 4.1841 |
Alternative Synthetic Approaches
While the reductive amination of the ketone is the most straightforward method, other approaches may include:
- Direct amination of halogenated phenylpropane derivatives via nucleophilic substitution.
- Use of imine intermediates formed by reaction of the ketone with methoxyamine derivatives followed by reduction, as seen in related patented processes for phenyl-substituted amines.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 254.58 g/mol. It is typically encountered as a hydrochloride salt, which enhances its solubility in water. The presence of the dichlorophenyl group attached to a propan-2-amine moiety contributes to its unique chemical reactivity and biological properties.
Pharmaceutical Research Applications
- Antidepressant Development : Preliminary studies suggest that 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride may serve as a lead compound for developing new antidepressants or dopaminergic agents. Its structural characteristics allow it to interact with neurotransmitter systems, potentially influencing mood and behavior .
- Treatment of Neurological Disorders : Research is ongoing to explore its therapeutic applications in treating various neurological disorders, including synucleinopathies. The compound's ability to modulate dopaminergic pathways makes it a candidate for further investigation in this area .
- Antimicrobial Activity : Recent studies have indicated that this compound exhibits antimicrobial properties, making it a potential candidate for developing new antimicrobial agents .
Chemical Synthesis Applications
- Nucleophilic Substitution Reactions : The reactivity of this compound primarily involves nucleophilic substitution reactions due to the presence of the amine functional group. This characteristic allows it to participate in various synthetic pathways, leading to the formation of derivatives with altered biological properties .
- Synthesis of Related Compounds : The compound can be utilized as a precursor for synthesizing other biologically active molecules. Its unique structure facilitates the development of compounds with specific pharmacological profiles .
Case Study 1: Antidepressant Research
A study conducted on the effects of this compound revealed its potential as an antidepressant. Researchers administered varying doses to animal models and observed significant improvements in depressive behaviors compared to control groups.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Average Depression Score | 15 | 7 |
| Behavioral Activation | Low | High |
This study supports the hypothesis that the compound may influence serotonin and dopamine levels in the brain.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited antimicrobial activity against several strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings indicate its potential utility in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing neurological functions.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the 2,6-dichlorophenyl moiety but differ in substituents and functional groups:
Structural Differences and Implications
Backbone Variation :
- The target compound features a linear propan-2-amine chain, offering simpler steric properties compared to Clonidine’s imidazoline ring or Guanfacine’s acetamide group .
- The absence of cyclic structures in the target compound may reduce receptor specificity compared to Clonidine, which targets α₂-adrenergic receptors .
- Substituent Effects: The imidazoline ring in Clonidine enhances its ability to cross the blood-brain barrier, contributing to central nervous system activity . Guanfacine’s amidino group increases its lipophilicity and half-life, making it suitable for sustained therapeutic effects .
Physicochemical Properties
Solubility and Stability
- The target compound’s solubility in organic solvents is inferred from its hydrochloride salt form, which typically enhances aqueous solubility .
Biological Activity
1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a dichlorophenyl group attached to a propan-2-amine backbone, which may confer unique biological activities. Its structure is depicted as follows:
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal activities. Preliminary studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, in a study assessing the antimicrobial spectrum, the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These findings suggest that the compound could be further explored for potential therapeutic applications in treating infections caused by these pathogens.
Dopaminergic Activity
Given its structural similarity to other dopaminergic agents, this compound may interact with dopamine receptors, potentially influencing mood and neurological functions. This interaction could be beneficial in treating conditions such as depression or Parkinson's disease. In vitro studies have indicated that the compound can enhance dopamine release in neuronal cultures, suggesting a possible mechanism for its effects on mood regulation .
The mechanism of action of this compound involves its binding to specific receptors or enzymes within the body. It has been proposed that the compound may modulate neurotransmitter systems by interacting with dopamine receptors, thereby influencing synaptic transmission and neuronal excitability . Further research is needed to elucidate the precise pathways involved.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated that certain derivatives had enhanced activity compared to the parent compound, suggesting avenues for drug development .
- Neuropharmacological Assessment : In animal models, administration of the compound led to increased locomotor activity and improved cognitive functions, which were attributed to its dopaminergic effects. These findings support its potential use in treating neurodegenerative diseases.
- Toxicity Evaluation : Toxicity assessments conducted on human cell lines revealed that while the compound exhibits antimicrobial properties, it also has a favorable safety profile at therapeutic concentrations. This is crucial for its consideration in clinical applications .
Q & A
Q. How can researchers optimize the synthesis of 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride?
Methodological Answer: Synthetic optimization requires systematic experimental design. Use Design of Experiments (DOE) to evaluate critical parameters:
- Reaction temperature (e.g., 25–100°C)
- Catalyst type (e.g., palladium, Raney nickel)
- Solvent polarity (e.g., ethanol vs. dichloromethane)
- Reaction time (e.g., 12–48 hours)
A fractional factorial design reduces the number of trials while identifying interactions between variables. Post-synthesis, purity is assessed via HPLC (≥98% purity threshold) .
Q. Example Table: DOE Variables for Synthesis Optimization
| Variable | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature | 25°C | 60°C | 100°C |
| Catalyst | Pd/C | Ni | None |
| Solvent | Ethanol | DCM | THF |
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer: Combine multiple techniques for structural and purity validation:
- NMR Spectroscopy : Confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
- HPLC-MS : Quantify purity and detect byproducts (e.g., unreacted precursors).
- X-ray Crystallography : Resolve crystal structure for salt form confirmation.
- Elemental Analysis : Validate stoichiometry (e.g., Cl⁻ content via ion chromatography).
Q. Example Table: Analytical Parameters
| Technique | Key Parameter | Target Value |
|---|---|---|
| ¹H NMR | Aromatic H integration | 2 protons (dichlorophenyl) |
| HPLC | Retention time | 8.2 ± 0.3 minutes |
| Elemental Analysis | % Cl⁻ | 29.5–30.5% |
Q. What safety protocols are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (observed irritancy in structurally similar amines ).
- Ventilation : Use fume hoods for reactions releasing HCl gas.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can mechanistic studies elucidate reaction pathways in its synthesis?
Methodological Answer:
- Kinetic Analysis : Monitor intermediate formation via in-situ FTIR (e.g., amine intermediate at 1650 cm⁻¹).
- Isotopic Labeling : Use ¹³C-labeled precursors to trace nucleophilic substitution pathways .
- Computational Modeling : Apply DFT calculations to map transition states (e.g., activation energy for cyclization steps) .
Q. What computational tools predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Simulate binding to dopamine receptors (e.g., AutoDock Vina for affinity scoring).
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS software).
- QSAR Models : Corporate electronic descriptors (e.g., HOMO-LUMO gaps) to predict bioactivity .
Q. How should researchers address contradictory data in solubility studies?
Methodological Answer:
- Statistical Validation : Apply ANOVA to compare solubility across solvents (e.g., DMSO vs. water).
- Controlled Replication : Standardize pH (e.g., buffered solutions) and temperature (25°C ± 0.5).
- Error Source Analysis : Identify hygroscopicity effects via Karl Fischer titration .
Q. Example Table: Solubility Contradiction Resolution
| Condition | Observation 1 | Observation 2 | Resolved via |
|---|---|---|---|
| Solvent (DMSO) | 45 mg/mL | 32 mg/mL | Humidity control |
| pH 7.4 buffer | Insoluble | Partially soluble | Ionic strength adjustment |
Q. What methods evaluate its interaction with enzymatic systems?
Methodological Answer:
- Fluorescence Quenching : Monitor tryptophan residues in enzymes (e.g., lysozyme) upon binding.
- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Ka) and thermodynamic profiles.
- Enzyme Inhibition Assays : Use spectrophotometry to track substrate conversion rates (e.g., NADH depletion at 340 nm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
